molecular formula C6H6N4O B1434215 6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1936285-98-1

6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1434215
CAS RN: 1936285-98-1
M. Wt: 150.14 g/mol
InChI Key: APIMFQTYBAILNS-UHFFFAOYSA-N
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Description

“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a chemical compound with the CAS Number: 1936285-98-1 . It has a molecular weight of 150.14 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of related compounds, such as tetrahydro[1,2,3]triazolo[1,5-a]pyrazines, has been reported . These methods often involve the use of eco-compatible catalysts and reaction conditions . A general approach to the synthesis of [1,2,3]triazolo[1,5-a]pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one” is a powder that is stored at room temperature . It has a molecular weight of 150.14 .

Scientific Research Applications

Energetic Materials Design

Compounds with a triazolopyrazine core are being explored for their potential in designing next-generation energetic materials. The structural modifications and substitution at different sites can significantly affect the sensitivity and performance of these materials .

Inhibition of LSD1

Derivatives of triazolopyrimidine have been discovered as novel inhibitors of LSD1, an enzyme involved in gene expression regulation. The triazolopyrazine core could serve as a template for designing new inhibitors with improved activity .

Chemosensors for Metal Ions

Triazolopyridine derivatives have been tested as chemosensors for metal ions due to their fluorescent properties. This suggests potential applications in detecting and quantifying metal ions in various environments .

Pharmacological Agents

The triazolopyrazine core is utilized in synthesizing compounds with potential pharmacological applications. For instance, derivatives have been synthesized for evaluation as agents against specific proteins or receptors .

Synthesis Methods

The compound’s core structure is relevant in synthetic chemistry for producing other triazolopyridines through methods like the Dimroth rearrangement, which can lead to various acceptor-substituted pyridines .

Anticancer Medicines

Fused triazolopyridine derivatives have shown promising inhibitory activity against tyrosine kinase EGFR proteins, suggesting their use as prospective anticancer medicines against certain cancer cells .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-methyl-5H-triazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-4-3-10-5(2-7-9-10)6(11)8-4/h2-3H,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIMFQTYBAILNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CN=N2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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